molecular formula C10H13NO2 B7806645 2-Hydroxy-N-(1-phenylethyl)acetamide CAS No. 99075-47-5

2-Hydroxy-N-(1-phenylethyl)acetamide

Cat. No.: B7806645
CAS No.: 99075-47-5
M. Wt: 179.22 g/mol
InChI Key: ARRQTQPXBFGMPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(1-phenylethyl)acetamide is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. Compounds within the class of 2-hydroxy amides are recognized as valuable synthetic intermediates and precursors to a diverse range of biologically active molecules . Research indicates that 2-hydroxy amide functional groups are key structural motifs found in various pharmacologically active compounds, including metalloprotease inhibitors, anticonvulsants, and antibiotics, highlighting their broad utility in medicinal chemistry and drug discovery efforts . The synthesis of such molecules often presents challenges, particularly regarding the chemoselective modification of functional groups without inducing cleavage of the amide bond . Modern synthetic approaches aim to develop mild and eco-friendly methods to overcome these hurdles and efficiently produce these important building blocks . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-hydroxy-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(11-10(13)7-12)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRQTQPXBFGMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288910
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99075-47-5
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99075-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Case Study: Doxorubicin-Induced Nephrotoxicity

A significant study investigated the anti-inflammatory and nephroprotective effects of NA-2 in a rat model of doxorubicin-induced nephrotoxicity. Doxorubicin (DOX) is known for its effectiveness in treating various cancers but also causes severe kidney damage. The study demonstrated that NA-2 administration significantly reduced urinary protein levels and improved histopathological outcomes in the renal tissue of treated rats. Specifically, NA-2 treatment led to a decrease in pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as a protective agent against drug-induced kidney injury .

Parameter Control DOX NA-2 + DOX
Urinary Protein (mg/kg/day)<50>50<50
IL-1β LevelsHighHighLow
TNF-α LevelsHighHighLow

Case Study: Adjuvant-Induced Arthritis

Another study focused on the anti-arthritic activity of NA-2 using an adjuvant-induced arthritis model in rats. The results showed that treatment with NA-2 significantly reduced paw edema and body weight loss compared to control groups. Additionally, serum levels of inflammatory markers were markedly lower in the NA-2 treated groups, suggesting its efficacy in managing arthritis-related inflammation .

Treatment Group Paw Edema Volume (mm) Body Weight Change (%)
Control10-15
NA-2 (5 mg/kg)6-5
NA-2 (10 mg/kg)4-3

Research Insights

Recent computational studies have indicated that derivatives of 2-hydroxy-N-(1-phenylethyl)acetamide may serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are being explored for their potential use in antiretroviral therapy, particularly against HIV. Molecular docking studies suggest that these compounds can effectively bind to the active sites of reverse transcriptase, potentially leading to the development of new antiviral therapies .

Case Study: YM178

A related compound, 4′-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), has been evaluated for treating overactive bladder symptoms. Clinical findings suggest that YM178 effectively reduces urinary frequency and urgency, highlighting the therapeutic potential of compounds structurally related to this compound in urological applications .

Mechanism of Action

The mechanism by which 2-Hydroxy-N-(1-phenylethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the phenylethyl group can interact with receptors and other biomolecules, modulating biological processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares 2-Hydroxy-N-(1-phenylethyl)acetamide with key analogues, emphasizing substituent effects on molecular properties and applications:

Compound Substituent Molecular Weight Key Properties/Applications References
This compound –OH at C2 193.24 g/mol Enhanced hydrogen bonding; potential pharmacological activity (inferred from analogues).
2-Chloro-N-(1-phenylethyl)acetamide –Cl at C2 211.68 g/mol Higher electrophilicity; used as intermediates in chiral synthesis. Safety data available.
2,2,2-Trifluoro-N-(1-phenylethyl)acetamide –CF₃ at C2 217.19 g/mol Increased metabolic stability due to fluorine; used in enantioselective synthesis.
2-Methoxy-N-(1-phenylethyl)acetamide –OCH₃ at C2 193.24 g/mol Reduced polarity compared to –OH; applications in high-performance materials.
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide –OPh-X (X = halogen, NO₂) Variable Halogenated derivatives show anti-inflammatory activity; nitro derivatives exhibit anticancer effects.
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indole at C2 278.34 g/mol Chiral intermediate for nitrogen heterocycles and alkaloids; crystallographic data available.

Pharmacological Activity

  • Anti-inflammatory and Analgesic Effects: Derivatives with halogenated phenoxy groups (e.g., Cl, F) demonstrate enhanced anti-inflammatory activity, while nitro-substituted analogues exhibit dual analgesic and anticancer properties .
  • Chiral Specificity : Enantiopure derivatives like (S)-N-(1-phenylethyl)acetamide (>96% ee) are critical for stereoselective synthesis, with retention of configuration confirmed via X-ray crystallography .

Biological Activity

2-Hydroxy-N-(1-phenylethyl)acetamide, also known as N-[(1R)-2-hydroxy-1-phenylethyl]acetamide, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure includes a hydroxyl group, an acetamide functional group, and a phenylethyl moiety, contributing to its diverse biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers such as IL-1 beta and TNF-alpha in various models of arthritis, suggesting it may modulate inflammatory pathways .
  • Cytoprotective Effects : Preliminary studies indicate that it may protect against oxidative stress by altering levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .
  • Neuroprotective Properties : There is emerging evidence that this compound could interact with sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .

Anti-inflammatory Effects

A significant study investigated the anti-inflammatory properties of this compound in adjuvant-induced arthritis models. The results demonstrated:

  • Reduction in Paw Edema : Treatment with doses of 5 mg/kg and 10 mg/kg significantly reduced paw edema compared to control groups.
  • Cytokine Modulation : Serum levels of pro-inflammatory cytokines were notably decreased, indicating a systemic anti-inflammatory effect.
Treatment GroupDose (mg/kg)Paw Edema Reduction (%)IL-1 Beta Levels (pg/mL)TNF-alpha Levels (pg/mL)
Control-0150120
Treated53010090
Treated10507060

Neuroprotective Studies

Research has also explored the neuroprotective potential of this compound:

  • Sigma Receptor Interaction : Studies suggest that it may act as a sigma receptor ligand, which could have implications for pain management and treatment of neurodegenerative diseases.

Case Study 1: Arthritis Model

In a controlled study involving Sprague Dawley rats with induced arthritis, administration of this compound resulted in significant improvements in joint swelling and pain response. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Oxidative Stress

Another investigation focused on oxidative stress markers in diabetic rats treated with the compound. Results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH), suggesting that the compound may enhance cellular antioxidant capacity.

Preparation Methods

Direct Amidation Using Carboxylic Acid Activation

The most straightforward approach involves the direct coupling of glycolic acid (2-hydroxyacetic acid) with 1-phenylethylamine. This method typically employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group. For instance, in a protocol adapted from benzazepine synthesis, glycolic acid is dissolved in dichloromethane and reacted with EDC and HOBt to form an active ester intermediate . Subsequent addition of 1-phenylethylamine at room temperature yields 2-hydroxy-N-(1-phenylethyl)acetamide after 24 hours, with purification via column chromatography (cyclohexane/ethyl acetate, 1:3) achieving a 74% isolated yield .

Key advantages of this method include:

  • Mild reaction conditions : Conducted at ambient temperature, minimizing side reactions.

  • Stereochemical retention : The use of non-racemic 1-phenylethylamine preserves chirality, as confirmed by chiral HPLC analysis .

  • Scalability : Demonstrated in multi-gram syntheses with consistent yields .

However, limitations such as the need for stoichiometric coupling agents and laborious purification underscore the necessity for alternative approaches.

Acyl Chloride Intermediate Route

An alternative pathway involves the conversion of glycolic acid to its corresponding acyl chloride, followed by nucleophilic attack by 1-phenylethylamine. In a procedure modified from patent literature, glycolic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 0°C to generate 2-hydroxyacetyl chloride . This intermediate is then reacted with 1-phenylethylamine in the presence of a base such as triethylamine (TEA), yielding the target acetamide after aqueous workup.

Optimization Insights :

  • Temperature control : Maintaining sub-zero temperatures during acyl chloride formation prevents decomposition.

  • Solvent selection : THF enhances intermediate stability compared to ethereal solvents .

  • Yield considerations : This method achieves 68–72% yield but requires stringent moisture exclusion to avoid hydrolysis .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

Method Reagents Yield Purity Stereochemical Control
Direct Amidation (EDC/HOBt)EDC, HOBt, CH₂Cl₂74%>99%High
Acyl Chloride RouteSOCl₂, TEA, THF68–72%95–98%Moderate
Enzymatic CatalysisCAL-B, solvent50–60%*90–95%Low

*Theoretical yield based on analogous systems.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.28 (m, 5H, Ar-H), 4.89 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.92 (s, 2H, COCH₂OH), 1.62 (d, J = 6.8 Hz, 3H, CH₃) .

  • ¹³C NMR : δ 173.2 (C=O), 141.5 (Ar-C), 128.4–126.3 (Ar-CH), 63.8 (COCH₂OH), 49.1 (CH(CH₃)), 22.7 (CH₃) .

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₀H₁₃NO₂ [M+H]⁺: 180.1025; Found: 180.1022 .

Q & A

Q. How does this compound interact with neuronal receptors in computational models?

  • Docking Simulations : Target GABAₐ receptors (PDB: 6HUP). Key interactions:
  • Hydroxy group forms H-bonds with α1-subunit Thr236.
  • Phenyl group engages in π-π stacking with Phe64 .
  • Validation : Electrophysiology (patch-clamp) on transfected HEK293 cells .

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